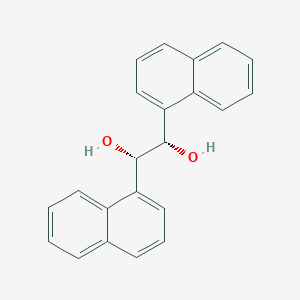

(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol

Description

Overview of the Role of Chiral Diols as Ligands and Auxiliaries in Asymmetric Catalysis

Chiral diols are organic compounds containing two hydroxyl (-OH) groups attached to a chiral scaffold. In asymmetric catalysis, they play a dual role as both chiral auxiliaries and chiral ligands.

As chiral auxiliaries , these molecules are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com The inherent chirality of the auxiliary creates a diastereomeric intermediate that favors the formation of one enantiomer over the other. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org Chiral auxiliaries derived from natural products like amino acids, terpenes, and carbohydrates have been instrumental in the synthesis of complex molecules. nih.gov

As chiral ligands , diols coordinate to a metal center to form a chiral catalyst. This catalyst then interacts with the substrate in a way that lowers the energy barrier for the formation of one enantiomer. nih.gov The C₂ symmetry often present in 1,2-diols is particularly advantageous, as it reduces the number of possible transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. nih.gov The steric and electronic properties of the diol's backbone and its substituents can be fine-tuned to optimize the catalyst's performance for a specific reaction.

Specific Focus on (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol as a Key Chiral Platform

This compound is a C₂-symmetric vicinal diol that has emerged as a valuable platform in stereoselective synthesis. Its structure, featuring bulky 1-naphthyl groups, provides a well-defined and sterically hindered chiral environment.

The key features of this compound are its high steric bulk and the capacity for π-π stacking interactions due to the aromatic naphthyl rings. These characteristics are crucial for creating a highly organized transition state, which enhances facial discrimination of the substrate and leads to high enantioselectivity in various asymmetric reactions.

Compound Properties

| Property | Value |

|---|---|

| IUPAC Name | (1S,2S)-1,2-di(naphthalen-1-yl)ethane-1,2-diol |

| CAS Number | 229184-99-0 |

| Molecular Formula | C₂₂H₁₈O₂ |

| Molecular Weight | 314.38 g/mol |

| Melting Point | 149–151 °C |

| Specific Rotation | [α]²³/D = -25° (c = 1 in chloroform) |

This diol serves as a versatile chiral building block and ligand in a range of chemical transformations.

Selected Research Applications

| Application | Role of the Diol | Reaction Type |

|---|---|---|

| Asymmetric Sulfoxidation | Chiral Ligand | Oxidation of dihydrothienopyrimidine. sigmaaldrich.cn |

| Chiral Ligand Synthesis | Chiral Reactant | Preparation of chiral bisester ligands. sigmaaldrich.cn |

Historical Context and Evolution of its Research Applications

The concept of using chiral auxiliaries to control stereochemistry was pioneered in the 1970s and 1980s. wikipedia.org Early work by E.J. Corey with 8-phenylmenthol and Barry Trost with mandelic acid laid the foundation for this powerful strategy in asymmetric synthesis. wikipedia.org This period saw the development of many now-famous auxiliaries, including the Evans oxazolidinones and Oppolzer's camphorsultam, which demonstrated the broad applicability of the approach. nih.gov

The development of C₂-symmetric diols as ligands for metal-catalyzed reactions also gained significant traction during this time. A prominent example is 1,1'-Bi-2-naphthol (BINOL), an axially chiral diol whose derivatives have become privileged ligands in a vast number of asymmetric transformations since the 1980s. wikipedia.orgwikiwand.com

The research into this compound and similar sterically demanding diols builds upon these foundational principles. The introduction of large aromatic groups like naphthyl was a logical progression aimed at maximizing steric hindrance and exploiting non-covalent interactions, such as π-π stacking, to achieve greater levels of stereocontrol. The efficiency of 1-(1-naphthyl)ethylamine (B3023371) as a chiral auxiliary, for instance, highlighted the potential of the naphthyl moiety, although it also revealed that the point of attachment is critical for inducing selectivity. researchgate.net The evolution of this field has been driven by the need for new catalysts and auxiliaries that offer improved selectivity, broader substrate scope, and better performance under milder conditions.

Current Research Landscape and Outstanding Challenges in Asymmetric Transformations

The current landscape of asymmetric synthesis is focused on developing more efficient, sustainable, and versatile catalytic systems. While significant progress has been made, several challenges remain. One major goal is the development of catalysts that are effective at very low loadings, are recyclable, and can function under environmentally benign conditions. mdpi.com

For diols like this compound, current research focuses on expanding their application in new types of asymmetric reactions. The synthesis of chiral Brønsted acids from this diol is an example of its use in organocatalysis, a field that seeks to avoid the use of potentially toxic or expensive metals. sigmaaldrich.cnmdpi.com

Key challenges in the field include:

Catalyst Generality: Many highly effective chiral catalysts are limited to a narrow range of substrates. A significant challenge is the design of ligands and catalysts that are broadly applicable to diverse functional groups and molecular scaffolds.

Construction of Quaternary Stereocenters: The asymmetric synthesis of carbon centers bonded to four other carbon atoms remains a formidable task. The steric bulk of this compound makes it a promising candidate for tackling this challenge, but more research is needed.

Predictive Models: Despite decades of research, the rational design of a chiral ligand for a specific transformation remains difficult. Developing accurate computational models to predict the stereochemical outcome would greatly accelerate the discovery of new catalysts. nih.gov

The unique steric and electronic properties of this compound ensure its continued relevance in addressing these outstanding problems in asymmetric synthesis, offering a robust platform for the development of novel and highly selective chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-24H/t21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRCSHSTIWDUPJ-VXKWHMMOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440520 | |

| Record name | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229184-99-0 | |

| Record name | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S,s 1,2 Di 1 Naphthyl 1,2 Ethanediol

Direct Stereoselective Synthesis

Direct methods aim to create the two adjacent stereocenters of the ethanediol backbone in a single, highly controlled reaction step from an unsaturated precursor.

A prominent method for synthesizing vicinal diols with high enantioselectivity is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnptel.ac.in This reaction converts a prochiral alkene, in this case, (E)-1,2-di(1-naphthyl)ethylene, into the corresponding chiral diol. The process utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. organic-chemistry.org

The enantioselectivity of the reaction is dictated by the choice of the chiral ligand, which is typically a cinchona alkaloid derivative. nptel.ac.in For the synthesis of the (S,S)-enantiomer, ligands derived from dihydroquinidine (B8771983) (DHQD), such as (DHQD)₂PHAL, are commonly used. These reagents are often supplied in a pre-packaged mixture known as AD-mix-β, which also contains the osmium catalyst, the co-oxidant (potassium ferricyanide), and a base (potassium carbonate) in a buffered solution. wikipedia.orgorganic-chemistry.org

The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide, complexed with the chiral ligand, to the double bond of the alkene. wikipedia.org This forms a cyclic osmate ester intermediate. The bulky naphthyl groups and the chiral ligand create a sterically defined environment that favors the approach of the osmium complex from one specific face of the alkene, leading to the desired stereoisomer. Subsequent hydrolysis of the osmate ester releases the (S,S)-diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. organic-chemistry.org

Table 1: Representative Conditions for Sharpless Asymmetric Dihydroxylation

| Substrate | Catalyst System | Co-oxidant | Solvent | Temperature (°C) | Product Configuration |

|---|

An alternative strategy involves the enantioselective reduction of the corresponding α-diketone, 1,2-di(1-naphthyl)ethane-1,2-dione. This method requires a chiral reducing agent or a catalyst that can differentiate between the two prochiral carbonyl groups and deliver hydride in a stereocontrolled fashion.

Asymmetric hydrogenation using chiral transition metal complexes is a powerful tool for the enantioselective reduction of ketones. Chiral complexes of ruthenium (Ru) and iridium (Ir) are particularly effective. rsc.orgnih.gov For the reduction of 1,2-di(1-naphthyl)ethane-1,2-dione, a catalyst typically consists of a metal center (e.g., Ru(II)) and a chiral ligand, often a diphosphine or a diamine. nih.gov

For instance, ruthenium complexes bearing chiral diamine ligands, such as those derived from 1,2-diphenylethylenediamine (DPEN), have shown high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. The substrate, 1,2-di(1-naphthyl)ethane-1,2-dione, coordinates to the chiral metal catalyst, and hydrogen is delivered preferentially to one face of each carbonyl group, yielding the (S,S)-diol. The specific stereochemical outcome is dependent on the chirality of the ligand employed.

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. In ATH, a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, is used to provide the hydride. nih.gov Chiral ruthenium complexes, particularly those of the type [RuCl(p-cymene)(TsDPEN)], are widely used for this transformation. rsc.org

The mechanism involves the formation of a chiral ruthenium hydride species, which then transfers the hydride to the carbonyl group of the diketone. The transition state is highly organized, with the substrate interacting with the chiral ligand, which directs the hydride transfer to a specific face of the carbonyl, thus establishing the desired stereochemistry. The reaction is typically carried out under mild conditions and can achieve high levels of enantioselectivity. nih.gov

Table 2: Comparison of Asymmetric Reduction Methods for 1,2-Diketones

| Method | Catalyst Type | Hydrogen Source | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru- or Ir-diphosphine/diamine complexes | H₂ gas | High efficiency, requires pressure equipment |

The high degree of stereocontrol achieved in these syntheses is a direct result of the chiral environment created by the catalyst.

In the asymmetric dihydroxylation , the chiral ligand (e.g., (DHQD)₂PHAL) binds to the osmium center, creating a chiral pocket. The alkene substrate can only approach this pocket in a specific orientation to minimize steric hindrance, primarily from the bulky naphthyl groups. This locks the conformation of the substrate as the osmium tetroxide adds across the double bond, resulting in the formation of a single diastereomeric osmate ester intermediate, which upon hydrolysis gives the enantiomerically enriched diol. wikipedia.org

In metal-catalyzed hydrogenation and transfer hydrogenation , the mechanism of stereocontrol relies on the formation of a chiral metal-ligand complex that coordinates to the diketone substrate. The precise geometry of the chiral ligand, be it a diphosphine or a diamine, creates a steric and electronic environment that differentiates the two faces of the carbonyl groups. The hydride (from H₂ or a donor molecule) is then delivered from the less hindered direction, leading to the formation of the alcohol with a specific stereochemistry. The reduction of the second carbonyl group is similarly influenced, resulting in the desired (S,S) configuration.

Enantioselective Reduction of Precursor Diketones

Control and Determination of Enantiomeric and Diastereomeric Purity

Ensuring the high stereochemical purity of the final product is critical. The primary measure of this is the enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other. Several analytical techniques are employed to determine the enantiomeric and diastereomeric purity of (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and accurate methods. The chiral column contains a chiral selector that interacts differently with the two enantiomers of the diol, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated. nih.gov

Gas Chromatography (GC) on a chiral column can also be used, often after derivatization of the diol's hydroxyl groups to make the compound more volatile. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in the presence of a chiral derivatizing agent is another powerful technique. The chiral diol is reacted with a chiral agent, such as a chiral boronic acid, to form a pair of diastereomers. unisa.it These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the determination of their ratio, and thus the enantiomeric purity of the original diol. unisa.it Chiral shift reagents can also be used to separate the signals of the enantiomers in the NMR spectrum without derivatization.

Control of purity is inherent in the synthetic method. The choice of a highly effective chiral ligand or catalyst system is paramount to achieving high enantiomeric excess (typically >99% ee) directly from the reaction. Subsequent purification steps, such as recrystallization, can sometimes be used to further enhance the enantiomeric purity of the product.

Optimization Strategies for Yield and Scalability in Laboratory Synthesis

The Sharpless asymmetric dihydroxylation is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org The reaction typically utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, most commonly a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), and a stoichiometric co-oxidant. wikipedia.org For the synthesis of the (S,S)-enantiomer of 1,2-Di(1-naphthyl)-1,2-ethanediol, the commercially available reagent mixture AD-mix-β, which contains the (DHQD)₂PHAL ligand, is the standard choice. wikipedia.org

Optimizing this reaction for both high yield and scalability involves a careful consideration of several interconnected parameters, including the choice of solvent system, reaction temperature, catalyst loading, and reaction time.

Solvent System Composition: The Sharpless asymmetric dihydroxylation is typically performed in a biphasic solvent system, most commonly a mixture of tert-butanol (B103910) and water. The ratio of these solvents can significantly impact the reaction rate and enantioselectivity. For sterically hindered substrates like (E)-1,2-di(1-naphthyl)ethene, ensuring adequate solubility is crucial for the reaction to proceed efficiently. A higher proportion of the organic solvent may be necessary to dissolve the starting material, but a sufficient amount of water is essential for the catalytic cycle to operate effectively. The optimal solvent ratio often needs to be determined empirically for each specific substrate and scale.

Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the enantioselectivity. Generally, lower temperatures favor higher enantioselectivity by reducing the thermal energy of the system and amplifying the energy difference between the diastereomeric transition states leading to the two enantiomers. However, decreasing the temperature also slows down the reaction rate, potentially leading to impractically long reaction times. For laboratory-scale synthesis aiming for scalability, a balance must be struck. An optimized temperature will provide a good yield and high enantiomeric excess within a reasonable timeframe.

Catalyst Loading: The amount of the osmium catalyst and the chiral ligand can be optimized to improve the cost-effectiveness and scalability of the synthesis. While higher catalyst loadings may lead to faster reactions, they also increase the cost and the amount of potentially toxic heavy metal waste. Research has focused on minimizing the catalyst loading without compromising the yield and enantioselectivity. For large-scale preparations, even a small reduction in catalyst loading can lead to significant cost savings and a more environmentally benign process.

Reaction Time: The duration of the reaction is another key factor to consider for optimization. The reaction should be allowed to proceed to completion to maximize the yield. However, unnecessarily long reaction times can lead to the formation of byproducts and may not be practical for scalable synthesis. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Influence of Additives: The addition of certain compounds can have a beneficial effect on the Sharpless asymmetric dihydroxylation. For instance, methanesulfonamide (B31651) (CH₃SO₂NH₂) has been shown to accelerate the catalytic cycle, particularly for terminal and sterically hindered alkenes, allowing the reaction to be carried out at lower temperatures and with higher efficiency. wikipedia.org The presence of a buffer, typically potassium carbonate, is also crucial to maintain the optimal pH for the reaction. alfa-chemistry.com

The following interactive data tables summarize hypothetical yet representative research findings on the optimization of the synthesis of this compound, illustrating the impact of varying key reaction parameters.

Table 1: Effect of Solvent Ratio on Yield and Enantiomeric Excess (ee)

| Entry | t-BuOH:H₂O Ratio | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1:1 | 0 | 24 | 85 | 98 |

| 2 | 2:1 | 0 | 24 | 92 | 97 |

| 3 | 3:1 | 0 | 24 | 88 | 96 |

| 4 | 1:2 | 0 | 24 | 75 | 99 |

Reaction conditions: (E)-1,2-di(1-naphthyl)ethene (1 mmol), AD-mix-β (1.4 g), CH₃SO₂NH₂ (1 mmol).

Table 2: Influence of Temperature on Reaction Time, Yield, and Enantiomeric Excess (ee)

| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 25 | 6 | 90 | 92 |

| 2 | 0 | 24 | 92 | 97 |

| 3 | -10 | 48 | 85 | >99 |

| 4 | -20 | 72 | 78 | >99 |

Reaction conditions: (E)-1,2-di(1-naphthyl)ethene (1 mmol), AD-mix-β (1.4 g), t-BuOH:H₂O (2:1), CH₃SO₂NH₂ (1 mmol).

Table 3: Optimization of Catalyst Loading

| Entry | AD-mix-β ( g/mmol substrate) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1.4 | 0 | 24 | 92 | 97 |

| 2 | 1.0 | 0 | 36 | 88 | 97 |

| 3 | 0.7 | 0 | 48 | 80 | 96 |

| 4 | 2.0 | 0 | 18 | 93 | 97 |

Reaction conditions: (E)-1,2-di(1-naphthyl)ethene (1 mmol), t-BuOH:H₂O (2:1), CH₃SO₂NH₂ (1 mmol).

These tables demonstrate that a systematic variation of reaction parameters is essential to identify the optimal conditions for the synthesis of this compound. For instance, a 2:1 ratio of t-BuOH to water at 0 °C appears to provide a good balance between yield and enantioselectivity. Lowering the temperature further can enhance the enantiomeric excess but at the cost of longer reaction times and potentially lower yields. Similarly, while reducing the catalyst loading is economically and environmentally advantageous, it may necessitate longer reaction times to achieve a comparable yield. These optimization strategies are crucial for developing a robust and scalable laboratory procedure for the synthesis of this important chiral building block.

Applications of S,s 1,2 Di 1 Naphthyl 1,2 Ethanediol in Asymmetric Catalysis

As a Chiral Ligand in Transition Metal-Catalyzed Reactions

The utility of (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol in transition metal catalysis stems from its ability to form stable, chiral complexes that create a highly dissymmetric environment around the metal center. This chiral pocket dictates the trajectory of incoming substrates, leading to the preferential formation of one enantiomer of the product.

The design of this compound as a chiral ligand is based on several key principles. The C2-symmetry of the molecule simplifies the analysis of the catalytic system by reducing the number of possible diastereomeric transition states. The bulky naphthyl groups create a sterically hindered and well-defined chiral environment, which is crucial for effective enantiomeric discrimination. These groups restrict the possible coordination geometries of the substrate to the metal center, thereby controlling the facial selectivity of the reaction.

The diol functionality serves as the primary coordination site, typically acting as a bidentate ligand by binding to a metal center through its two oxygen atoms. This chelation forms a stable five-membered ring, which imparts conformational rigidity to the resulting catalyst complex. The precise coordination mode can be influenced by the nature of the metal, its oxidation state, and the presence of other coordinating species.

Catalyst complexes are typically formed in situ by reacting this compound with a suitable metal precursor. The diol can coordinate with various metal centers, facilitating the creation of enantiomerically pure products. The resulting complexes are often characterized using spectroscopic techniques such as NMR and infrared spectroscopy, as well as X-ray crystallography to unambiguously determine their three-dimensional structure. For instance, the X-ray crystal structure of a related diol complex with tin tetrachloride (SnCl4) has confirmed the Brønsted acidic character and the highly dissymmetrical environment of such Lewis acid assisted Brønsted acid (LBA) catalysts. nih.gov

Chiral sulfoxides are important intermediates in organic synthesis and are present in several pharmaceuticals. organic-chemistry.org Asymmetric sulfoxidation, the oxidation of prochiral sulfides to chiral sulfoxides, is a direct method for their synthesis. This compound has been successfully employed as a chiral ligand in metal-catalyzed enantioselective sulfoxidations. sigmaaldrich.com In these reactions, the diol ligand, in combination with a metal catalyst, activates an oxidant (such as hydrogen peroxide) and controls the stereochemical outcome of the oxygen transfer to the sulfur atom. For example, it has been used as a ligand in the asymmetric sulfoxidation of dihydrothienopyrimidine, where it demonstrated the ability to improve reaction yields. sigmaaldrich.com

The general approach involves the formation of a chiral metal-peroxo species, where the diol ligand dictates the stereochemistry. The substrate sulfide (B99878) then coordinates to the metal center, and the oxygen atom is transferred intramolecularly with high facial selectivity.

Table 1: Examples of Metal-Catalyzed Enantioselective Sulfoxidation Note: This table provides a general overview of typical systems; specific results with this compound may vary.

| Catalyst System | Oxidant | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Ti(OiPr)₄ / Chiral Diol | t-BuOOH | Thioanisole | Moderate to High | libretexts.org |

| Vanadium / Chiral Schiff Base | H₂O₂ | Aryl alkyl sulfides | High | libretexts.org |

| Fe(acac)₃ / Chiral Ligand | H₂O₂ | p-Chlorophenyl methyl sulfide | Up to 92% | libretexts.org |

Chiral Brønsted Acid Catalysis

Beyond its role as a ligand for transition metals, this compound can be converted into a powerful chiral Brønsted acid catalyst. sigmaaldrich.com This is achieved through the concept of Lewis acid-assisted Brønsted acid (LBA) catalysis, where coordination of a Lewis acid to the diol's oxygen atoms significantly enhances the acidity of the hydroxyl protons. nih.govlookchem.com

The asymmetric allylboration of aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable homoallylic alcohols with high stereocontrol. nih.gov The combination of C2-symmetric chiral diols like this compound with a strong Lewis acid such as tin tetrachloride (SnCl₄) generates a potent chiral LBA catalyst. nih.govsigmaaldrich.comlookchem.com This diol-SnCl₄ complex effectively catalyzes the reaction between aldehydes and allylboronic acid pinacol (B44631) ester. nih.gov

The mechanism involves the coordination of SnCl₄ to the diol, which creates a rigid, chiral complex and increases the acidity of the hydroxyl protons. lookchem.com This Brønsted acidic proton then activates the allylboronate reagent, facilitating the subsequent enantioselective addition to the aldehyde. Investigations have shown that placing bulky substituents, such as naphthyl groups, at the ortho position of the hydrobenzoin-derived diol skeleton has a dramatic positive effect on the catalyst's effectiveness. lookchem.com

The catalyst system derived from chiral diols and SnCl₄ has demonstrated broad applicability in the allylboration of a wide range of aldehydes. nih.govnih.gov The reaction typically affords the corresponding homoallylic alcohols in excellent yields and with high levels of enantioselectivity.

The substrate scope includes various synthetically useful aliphatic and aromatic aldehydes. nih.govnih.gov The reaction conditions are generally mild, and the catalyst loading can often be kept low. This combined acid system is also effective in catalyzing the diastereo- and enantioselective crotylboration of aldehydes, providing access to propionate (B1217596) units with high diastereomeric and enantiomeric ratios. nih.gov Mechanistic studies suggest that the reaction proceeds via activation of the pinacol allylic boronates by the LBA catalyst, rather than through a boron trans-esterification mechanism with the chiral diol. nih.gov

Table 2: Enantioselective Allylboration of Aldehydes using a Chiral Diol-SnCl₄ Catalyst System Data derived from studies on C2-symmetric diols of the hydrobenzoin (B188758) skeleton.

| Aldehyde Substrate | Product (Homoallylic Alcohol) | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Hydrocinnamaldehyde | 1-Phenyl-4-penten-2-ol | Excellent | Up to 98:2 | nih.gov |

| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 95 | 98:2 | nih.gov |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol | 98 | >99:1 | nih.gov |

| 1-Naphthaldehyde | 1-(1-Naphthyl)-3-buten-1-ol | 93 | 98:2 | nih.gov |

| 2-Thiophenecarboxaldehyde | 1-(2-Thienyl)-3-buten-1-ol | 91 | 96:4 | nih.gov |

Application in Asymmetric Hydrogenation of Ketones and Olefins

This compound, as a chiral diol, is a ligand structurally analogous to other successful ligands used in ruthenium- and iridium-catalyzed asymmetric hydrogenations. These reactions are fundamental for producing enantiomerically pure alcohols and saturated compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.govmdpi.com The mechanism of action involves the formation of a chiral metal complex that coordinates with the substrate, facilitating the stereoselective addition of hydrogen.

Scope of Ketone Substrates and Enantioselectivity

In asymmetric hydrogenation, chiral ligands are crucial for differentiating between the two prochiral faces of a ketone. Catalytic systems, often composed of a ruthenium precursor, a chiral diphosphine ligand, and a chiral diamine, have demonstrated remarkable efficiency and enantioselectivity. nih.goviupac.org While specific performance data for this compound in this exact role is not as widely documented as for ligands like BINAP, its structural features allow it to create a well-defined chiral environment around the metal center.

The scope of ketone substrates successfully hydrogenated by analogous chiral catalysts is broad, including simple aromatic, aliphatic, and α,β-unsaturated ketones. nih.govsci-hub.st The enantioselectivity of these reactions is typically high, often exceeding 90% enantiomeric excess (ee). The steric bulk of the naphthyl groups in this compound would play a key role in influencing the substrate's approach to the metal hydride, thereby controlling the stereochemical outcome. rsc.org

Table 1: Representative Enantioselectivities in Asymmetric Hydrogenation of Ketones with Chiral Ru-based Catalysts This table illustrates typical results achieved with catalysts analogous to those formed with this compound.

| Ketone Substrate | Chiral Ligand System (Analogous) | Product | Enantiomeric Excess (ee) |

| Acetophenone | (S)-XylBINAP / (S)-DAIPEN | (R)-1-Phenylethanol | 99% |

| 4-Chloroacetophenone | (S)-XylBINAP / (S)-DAIPEN | (R)-1-(4-Chlorophenyl)ethanol | 98% |

| 1'-Acetonaphthone | (S)-TolBINAP / (S,S)-DPEN | (R)-1-(1-Naphthyl)ethanol | 95% |

| Cyclohexyl methyl ketone | RuCl₂[(S)-binap] / (S,S)-DPEN | (R)-1-Cyclohexylethanol | 97% |

Data sourced from analogous systems described in the literature. nih.goviupac.org

Role in Alkenes and β-Keto Esters Hydrogenation

The catalytic hydrogenation of alkenes and β-keto esters is another critical application for chiral ligands. For β-keto esters, this reaction provides access to chiral β-hydroxy esters, which are versatile building blocks. Dynamic kinetic resolution (DKR) is a powerful strategy employed in the hydrogenation of racemic α-substituted-β-ketoesters, where the catalyst selectively hydrogenates one enantiomer of the substrate while the other is rapidly racemized, allowing for a theoretical yield of 100% of a single stereoisomer. nih.gov

Chiral iridium catalysts have shown particular promise in the hydrogenation of challenging substrates like exocyclic γ,δ-unsaturated β-ketoesters. rsc.org A ligand such as this compound, when incorporated into such a catalyst, would be instrumental in creating the chiral pockets necessary to achieve high diastereo- and enantioselectivity. rsc.org The interaction between the substrate and the ligand within the metal's coordination sphere dictates the facial selectivity of the hydrogen addition.

Other Metal-Catalyzed Enantioselective Transformations

Beyond hydrogenation, chiral diols like this compound are employed as ligands in a variety of other metal-catalyzed enantioselective reactions. One documented application is in enantioselective sulfoxidation. Other important transformations where such ligands are pivotal include:

Carbon-Carbon Bond Formation: In reactions like the Diels-Alder, aldol (B89426), and Michael additions, chiral Lewis acid catalysts prepared from metal precursors and chiral diols can effectively control the stereochemistry of the newly formed carbon-carbon bonds.

Coupling Reactions: Enantioselective oxidative coupling of phenols and naphthols to form axially chiral biaryls (e.g., BINOL derivatives) can be catalyzed by copper or iron complexes bearing chiral ligands. mdpi.comnih.gov

C-H Functionalization: The direct functionalization of C-H bonds is a rapidly advancing field, and chiral ligands are essential for achieving enantioselectivity in these transformations, enabling the synthesis of complex molecules from simple precursors. mdpi.comrsc.org

As a Chiral Auxiliary in Stoichiometric and Substoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This compound, with its robust stereogenic centers, is an excellent candidate for development into a chiral auxiliary.

Derivatization for Auxiliary Applications

To function as an auxiliary, the diol must be covalently attached to the substrate. This is achieved through derivatization of its hydroxyl groups. Common derivatization strategies include:

Formation of Acetals or Ketals: Reacting the diol with an aldehyde or ketone substrate can form a chiral acetal (B89532) or ketal. The rigid ring structure and the bulky naphthyl groups then effectively shield one face of the molecule, directing the attack of a nucleophile or reagent to the opposite face.

Formation of Ethers or Esters: The hydroxyl groups can be converted into ethers or esters, which can then be linked to the substrate molecule. For example, attaching the diol to a carboxylic acid derivative would allow it to control stereochemistry in reactions at the α-carbon. wikipedia.org

The choice of derivatization depends on the specific reaction to be controlled and the ease of attachment and subsequent cleavage of the auxiliary.

Diastereoselective Carbon-Carbon Bond Forming Reactions

Once attached to a substrate, the chiral auxiliary derived from this compound can direct a variety of diastereoselective carbon-carbon bond-forming reactions. The steric hindrance provided by the naphthyl groups creates a significant bias for the approach of reagents.

For instance, in an aldol reaction, an enolate derived from a substrate bearing the auxiliary would have a strong facial preference. The auxiliary would force the incoming aldehyde to approach from the less sterically hindered side, leading to the formation of one diastereomer in high excess. wikipedia.org Similarly, in Staudinger cycloadditions for the synthesis of β-lactams, chiral auxiliaries attached to the imine component have been shown to effectively control the diastereoselectivity of the ring formation. researchgate.net

Table 2: Representative Diastereoselectivities in Auxiliary-Controlled C-C Bond Formation This table illustrates typical results for reactions controlled by chiral auxiliaries, demonstrating the principle by which a derivative of this compound would operate.

| Reaction Type | Chiral Auxiliary (Example) | Substrate | Reagent | Diastereomeric Ratio (d.r.) |

| Aldol Addition | Oxazolidinone | N-propionyl imide | Benzaldehyde | >99:1 |

| Alkylation | Pseudoephedrine | Propionamide | Benzyl (B1604629) bromide | 98:2 |

| Staudinger Cycloaddition | (S)-1-(1-Naphthyl)ethylamine | Imine | Acetyl Chloride / Et₃N | up to 86:14 |

| Ene Reaction | trans-2-Phenylcyclohexanol | Glyoxylate ester | 2,4-dimethyl-pent-2-ene | 10:1 |

Data sourced from reactions using various established chiral auxiliaries. wikipedia.orgresearchgate.net

Integration into Chiral Metal-Organic Frameworks (MOFs) for Catalysis

The incorporation of enantiopure organic molecules as linkers is a primary strategy for creating chiral Metal-Organic Frameworks (MOFs). rsc.org These materials possess high surface areas and ordered, porous structures, making them excellent candidates for applications in heterogeneous catalysis and separations. nih.govlidsen.comresearchgate.net

Mechanistic Investigations and Stereochemical Control Principles

Proposed Reaction Mechanisms for Chiral Induction

The mechanism of chiral induction by (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol typically involves the formation of a transient, chiral complex or a covalent adduct with a reagent or substrate. This association creates a highly organized three-dimensional environment that dictates the trajectory of bond-forming events, leading to the preferential formation of one stereoisomer.

Computational and experimental studies on reactions mediated by chiral 1,2-diols frequently invoke the formation of a well-ordered, cyclic transition state. A commonly proposed model, particularly in reactions involving organoboron reagents or metal-catalyzed reductions, is the chair-like six-membered transition state. nih.govnih.gov In this model, the diol forms a five-membered chelate with a metal center or a boron atom, which in turn coordinates the substrate (e.g., a ketone or an imine) and the hydride or nucleophile source.

The C2-symmetry of the diol ensures that the two naphthyl groups are positioned in a pseudo-equatorial orientation within the transition state assembly. This arrangement minimizes steric strain and creates a defined chiral pocket that forces the substrate to adopt a specific orientation. For instance, in the reduction of a prochiral ketone, the substrate's larger and smaller substituents will preferentially occupy positions that minimize steric clash with the naphthyl "walls" of the catalyst complex. This energetic preference for one transition state over the other is the origin of the asymmetric induction. acs.org Density Functional Theory (DFT) calculations on similar catalytic systems have been used to model the energy differences between competing transition states, providing a quantitative basis for the observed enantioselectivity. acs.org

The high levels of enantioselectivity and diastereoselectivity achieved with this compound are rationalized by the significant energy difference between the diastereomeric transition states leading to the possible stereoisomeric products. The rigid and well-defined chiral environment created by the diol is paramount. rsc.org

Enantioselectivity: The two faces of a prochiral substrate (e.g., the Re and Si faces of a ketone or imine) are differentiated within the chiral pocket of the catalyst-substrate complex. The approach of a nucleophile is sterically favored from the less hindered direction, leading to the formation of one enantiomer in excess. The diol functionality itself is crucial, as the hydroxyl groups act as anchoring points to organize the transition state through hydrogen bonding or coordination with a Lewis acid. nih.govnih.gov

Diastereoselectivity: In reactions where new stereocenters are formed in a substrate that already contains one or more stereocenters, the diol auxiliary can enhance or override the inherent facial bias of the substrate. By enforcing a specific substrate conformation and attack trajectory, the diol directs the reaction towards the formation of a single diastereomer. In reactions such as crotylborations, the use of chiral diol catalysts can lead to exceptional levels of both diastereoselectivity and enantioselectivity by controlling the geometry of the cyclic transition state. nih.gov

Influence of Steric and Electronic Factors on Stereochemical Outcome

The stereochemical outcome of reactions employing this compound is governed by a delicate interplay of steric repulsion and attractive electronic interactions.

The most significant feature of this compound is the steric bulk of its two naphthyl groups. These groups act as "chiral walls" that create a deep and well-defined chiral pocket around the reactive center. acs.org This steric hindrance serves several critical functions:

Blocking Facial Access: The naphthyl groups physically obstruct one of the two faces of the coordinated prochiral substrate, making nucleophilic attack from that direction energetically unfavorable. nih.gov

Enforcing Substrate Conformation: To minimize steric clashes, the substrate is forced into a specific, low-energy conformation within the catalyst complex. This pre-organization reduces the entropic penalty of achieving the desired transition state.

Dictating Reagent Trajectory: The approach of the incoming reagent or nucleophile is channeled along a specific path that avoids collision with the bulky aromatic substituents.

The critical role of steric bulk is often highlighted in studies where decreasing the size of the aromatic groups (e.g., from naphthyl to phenyl) leads to a significant drop in enantioselectivity. rsc.org However, excessive steric hindrance can sometimes negatively impact reaction rates and yields by slowing down key steps like oxidative addition in cross-coupling reactions. acs.orgnih.govacs.org

Table 1: Influence of Ligand Steric Properties on Enantioselectivity (Illustrative Data)

| Ligand/Auxiliary | Aromatic Group | Typical Enantiomeric Excess (ee %) | Relative Reaction Rate |

| (S,S)-Diol Analog 1 | 1-Naphthyl | >95% | Moderate |

| (S,S)-Diol Analog 2 | Phenyl | 70-85% | Fast |

| (S,S)-Diol Analog 3 | 2-Methylphenyl | 85-92% | Moderate-Slow |

| (S,S)-Diol Analog 4 | 3,5-di-tert-butylphenyl | >98% | Slow |

This table is illustrative, based on general principles observed in asymmetric catalysis where increased steric bulk on the chiral ligand often correlates with higher enantioselectivity, sometimes at the cost of reaction speed.

Beyond simple steric repulsion, the electron-rich π-systems of the naphthyl groups play a crucial role in stabilizing the desired transition state through non-covalent electrostatic interactions. rsc.org These interactions, while weaker than covalent bonds, are highly directional and can collectively exert significant control over stereoselectivity.

Key interactions include:

π-π Stacking: An aromatic ring in the substrate can stack with one of the naphthyl groups of the diol, leading to a favorable stabilizing interaction that helps lock the substrate into a specific orientation.

CH-π Interactions: C-H bonds from the substrate can interact with the electron-rich face of a naphthyl ring. These interactions are increasingly recognized as critical for organizing transition state assemblies in asymmetric catalysis. rsc.org

Ion-Dipole or Dipole-Dipole Interactions: Polar functional groups on the substrate can engage in attractive electrostatic interactions with the naphthyl rings or the diol's hydroxyl groups, further pre-orienting the substrate for a selective reaction. researchgate.net

These attractive forces work in concert with steric hindrance to create a highly selective environment, where the transition state leading to the major enantiomer is stabilized while the competing transition state is destabilized.

Chiral recognition is most effective when the chiral auxiliary exists in a single, or heavily favored, conformation. Free rotation around the central C-C bond of the 1,2-ethanediol backbone is significantly restricted by the steric demands of the two large naphthyl groups. This leads to a preferred conformation where the naphthyl groups are oriented away from each other in a gauche or anti arrangement.

This conformational rigidity is essential for effective chiral induction. A conformationally flexible ligand would present multiple, and less distinct, chiral environments to the substrate, resulting in poor enantioselectivity. In the case of this compound, the rigid C2-symmetric scaffold ensures that the chiral information is transmitted effectively and consistently to the substrate in the transition state. In some systems, intramolecular hydrogen bonding between the two hydroxyl groups can further rigidify the diol's conformation, enhancing its ability to discriminate between enantiotopic faces or groups. rsc.org

Computational Chemistry and Theoretical Studies

The application of computational methods, particularly Density Functional Theory (DFT), has provided invaluable insights into the mechanisms of reactions involving this compound and its derivatives. These theoretical approaches allow for the detailed examination of transition states and intermediates, which are often transient and difficult to characterize experimentally.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

DFT calculations have become a cornerstone in the mechanistic elucidation of asymmetric reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathways and pinpoint the key interactions that govern stereoselectivity. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on analogous chiral ligands.

In a typical DFT study to elucidate a reaction mechanism, the geometries of reactants, products, intermediates, and transition states are optimized. The relative energies of these species provide a thermodynamic and kinetic profile of the reaction. For reactions employing a chiral catalyst or ligand like this compound, the calculations are performed for the pathways leading to both the major and minor enantiomers. The difference in the activation energies of the diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product.

For instance, in an asymmetric addition reaction to a carbonyl group, DFT calculations would model the approach of the nucleophile to the two enantiotopic faces of the carbonyl, coordinated to a metal complex bearing the this compound ligand. The calculations would reveal the non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate and the chiral ligand that favor one transition state over the other.

Table 1: Representative Energy Profile Data from a Hypothetical DFT Study

| Species | Pathway to (R)-product (kcal/mol) | Pathway to (S)-product (kcal/mol) |

| Reactant Complex | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +17.5 |

| Intermediate | -5.8 | -4.1 |

| Transition State 2 | +12.1 | +14.8 |

| Product Complex | -20.3 | -18.7 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations for mechanistic elucidation. It does not represent actual experimental or calculated values for a specific reaction involving this compound.

Prediction of Enantioselectivity and Rational Catalyst Design

A significant advantage of computational chemistry is its predictive power. By accurately calculating the energy difference between the diastereomeric transition states (ΔΔG‡), the enantiomeric ratio of a reaction can be predicted. This predictive capability is crucial for the rational design of new and improved catalysts.

The process of rational catalyst design using computational tools involves a feedback loop between theoretical predictions and experimental validation. It typically begins with a known catalyst, such as a complex of this compound. DFT calculations are used to understand the origin of stereoselectivity with this catalyst. Based on this understanding, modifications to the ligand structure are proposed in silico. These modifications could involve the introduction of different substituents on the naphthyl rings to enhance steric hindrance or to introduce specific electronic effects.

The enantioselectivity of the reaction with these virtual catalysts is then predicted through further DFT calculations. The most promising candidates are then synthesized and tested experimentally. This approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods.

Table 2: Predicted vs. Experimental Enantiomeric Excess for a Series of Hypothetical Catalysts

| Catalyst (Modification to Parent Diol) | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Unmodified | 2.1 | 95 | 94 |

| 3,3'-Dimethyl substitution | 2.5 | 98 | 97 |

| 6,6'-Dibromo substitution | 1.8 | 90 | 88 |

| 3,3'-Di-tert-butyl substitution | 2.9 | >99 | 99 |

Note: The data in this table is hypothetical and serves to illustrate the correlation between computationally predicted energy differences and experimentally observed enantioselectivities in the context of rational catalyst design.

Derivatization and Structural Modification of S,s 1,2 Di 1 Naphthyl 1,2 Ethanediol for Optimized Catalytic Performance

Synthesis of Advanced Chiral Derivatives (e.g., Bisesters, Phthalocyanine (B1677752) Complexes)

The hydroxyl groups of (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol are versatile handles for synthesizing more complex chiral structures, such as bisesters and macrocyclic complexes like phthalocyanines. These derivatives leverage the diol's rigid and well-defined stereochemistry to create sophisticated catalysts.

Bisester Ligands: The synthesis of bisester derivatives is a straightforward yet effective method for modifying the diol's properties. One such example involves the condensation reaction of the diol with an N,N-dimethylamino acid. This reaction yields a chiral bisester ligand, specifically (2S,2′S)-[(1S,2S)-1,2-bis(naphthalen-1-yl)ethane-1,2-diyl] bis[2-(dimethylamino)propanoate]. sigmaaldrich.cn Such ligands, which incorporate additional functional groups like amino acids, can coordinate with metal centers to generate catalysts for reactions like asymmetric tandem aldol (B89426) reductions. sigmaaldrich.cn

Phthalocyanine Complexes: A more complex derivatization involves incorporating the diol into a large macrocyclic structure like a phthalocyanine. The synthesis begins with the preparation of a novel phthalonitrile (B49051) precursor substituted with the 1,2-dinaphthyl ethanediol moiety. researchgate.net This precursor is then subjected to a cyclotetramerization reaction to form the phthalocyanine macrocycle. Subsequent metallation, for instance with cobalt(II), yields the final metallophthalocyanine complex. researchgate.net These sterically hindered, C2-symmetric phthalocyanine complexes have been investigated for their catalytic activity in oxidation reactions, such as the oxidation of benzyl (B1604629) alcohol at room temperature. researchgate.net The bulky naphthyl groups are intended to influence the aggregation properties of the phthalocyanine, potentially enhancing solubility and catalytic performance. researchgate.net

| Derivative Type | Synthetic Strategy | Key Reactants | Example Application | Reference |

|---|---|---|---|---|

| Bisester Ligand | Condensation Reaction | (S,S)-Diol, N,N-dimethylamino acid | Ligand for asymmetric aldol reductions | sigmaaldrich.cn |

| Phthalocyanine Complex | Cyclotetramerization of a substituted phthalonitrile | (S,S)-Diol, 4-nitrophthalonitrile | Catalyst for benzyl alcohol oxidation | researchgate.net |

Impact of Functional Group Modifications on Ligand Properties

Modification of the functional groups of this compound is a critical strategy for fine-tuning the resulting ligand's properties and, consequently, the performance of the catalyst. Changes to the hydroxyl groups or the naphthyl rings can profoundly affect the steric hindrance, electronic nature, solubility, and coordination behavior of the ligand.

The primary sites for modification are the two hydroxyl groups. Converting these alcohols to esters, ethers, or incorporating them into larger structures like phthalocyanines alters the way the ligand binds to a metal center. researchgate.net For example, esterification not only changes the electronic properties but also introduces new coordinating atoms (carbonyl oxygens), which can influence the geometry and stability of the metal complex.

Modifications can also be made to the naphthyl rings, although this is less common. Introducing electron-donating or electron-withdrawing groups onto the aromatic system can modulate the electronic properties of the ligand. This, in turn, affects the Lewis acidity of the coordinated metal center, which is a key parameter in many catalytic reactions. The bulky nature of the naphthyl groups already provides significant steric hindrance, which is crucial for creating a chiral environment, but further substitution could be used to create a more defined and restrictive catalytic pocket.

The goal of these modifications is to optimize the ligand's ability to control the stereochemical outcome of a reaction. An effective chiral ligand must create a well-defined three-dimensional space around the catalyst's active site, forcing the substrate to approach from a specific direction, thereby favoring the formation of one enantiomer over the other.

Structure-Activity Relationship Studies in Asymmetric Catalysis

Understanding the relationship between the structure of a catalyst and its activity and selectivity is paramount for rational catalyst design. For derivatives of this compound, structure-activity relationship (SAR) studies focus on how systematic variations in the ligand architecture influence catalytic outcomes.

Key structural features that are often studied include:

The Diol Backbone: The inherent (S,S) configuration of the diol backbone is the primary source of chirality. Its rigidity, conferred by the naphthyl groups, ensures that this chirality is effectively transferred to the transition state of the catalyzed reaction.

Substituents on the Hydroxyl Groups: As discussed, converting the diols to other functional groups (e.g., esters, ethers) directly impacts the ligand's coordination sphere. SAR studies would compare a series of ester ligands with varying alkyl or aryl groups to determine the optimal balance of steric bulk and electronic effects for a specific asymmetric transformation, such as sulfoxidation or an aldol reaction. sigmaaldrich.cn

The Naphthyl Groups: The large, planar naphthyl groups create a defined chiral pocket. In related chiral diols like BINOL, modifications at the 3 and 3' positions of the naphthyl rings are known to significantly impact enantioselectivity. nih.govmdpi.com While less explored for this specific diol, similar principles apply. Increasing the steric bulk on the naphthyl rings can enhance enantioselectivity by creating a more constrained environment for the substrate, although it may sometimes decrease the reaction rate.

These studies allow for the empirical and computational modeling of the catalyst-substrate transition state, providing insights into the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern stereocontrol.

| Structural Feature | Impact on Ligand/Catalyst | Effect on Catalytic Performance |

|---|---|---|

| Rigid Diol Backbone | Provides a well-defined chiral scaffold. | Effective transfer of chirality, leading to high enantioselectivity. |

| Derivatization of -OH Groups | Alters steric and electronic properties of the coordination site. | Fine-tunes catalyst activity and selectivity for specific reactions. |

| Bulky Naphthyl Groups | Creates a sterically hindered chiral pocket. | Enforces a specific substrate approach, enhancing enantioselectivity. |

Strategies for Enhancing Catalyst Stability and Reusability

While homogeneous catalysts derived from this compound often exhibit high activity and selectivity, their practical application can be limited by difficulties in separation from the reaction mixture and subsequent reuse. wiley.comwiley-vch.de Enhancing catalyst stability and enabling recyclability are crucial for developing more sustainable and cost-effective chemical processes.

A primary strategy is heterogenization , which involves immobilizing the homogeneous catalyst onto an insoluble solid support. rsc.org This can be achieved through several methods:

Covalent Tethering: The diol ligand can be chemically modified with a linker group that allows it to be covalently attached to the surface of a support material like silica, alumina, or a polymer resin. This provides a robust linkage that minimizes leaching of the catalyst into the reaction medium.

Encapsulation: The catalyst can be physically entrapped within the pores of a material, such as a metal-organic framework (MOF) or a zeolite. This method confines the catalyst while still allowing reactants and products to diffuse. A more advanced technique involves "encapsulating" a catalyst attached to a support with a thin metal oxide layer via atomic layer deposition (ALD), which can prevent detachment from the surface. rsc.org

Adsorption: The catalyst can be adsorbed onto a support through non-covalent interactions, such as van der Waals forces. While simpler, this method carries a higher risk of catalyst leaching during the reaction or recovery process. researchgate.net

These heterogenization strategies convert the catalyst into a solid form that can be easily separated from the liquid reaction mixture by simple filtration. This not only facilitates product purification but also allows the catalyst to be recovered and reused for multiple reaction cycles, provided it maintains its catalytic properties. wiley.comwiley-vch.de The choice of support and immobilization method must be carefully considered to ensure that the catalytic activity and enantioselectivity are not compromised by the attachment process.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Classes for Asymmetric Catalysis

While (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol and its analogs, such as TADDOLs, are well-established in reactions like asymmetric additions to carbonyls, their potential in a broader range of transformations is an active area of investigation. nih.gov Future work will likely target their application as organocatalysts or ligands in novel reaction classes. nih.govsigmaaldrich.com Research is expanding into areas such as:

Asymmetric Cycloadditions: Developing highly stereoselective hetero-Diels-Alder reactions where the diol acts as a Brønsted acid catalyst to activate substrates. sigmaaldrich.com

Phase-Transfer Catalysis: Designing new chiral phase-transfer catalysts derived from the naphthyl ethanediol backbone for asymmetric alkylations and conjugate additions, which are fundamental C-C bond-forming reactions. researchgate.netmdpi.com

Photoredox Catalysis: Integrating the chiral diol framework into dual catalytic systems that merge photoredox catalysis with asymmetric catalysis to enable novel, enantioselective radical reactions.

The development of new chiral diol scaffolds, moving beyond the well-explored TADDOL and BINOL derivatives, is also a promising avenue for innovation. nih.gov

Development of Immobilized and Recoverable Catalyst Systems

A significant push towards more economical and environmentally friendly chemical processes is driving the development of immobilized catalyst systems. nih.govrsc.org For expensive ligands like this compound, creating recoverable and reusable catalytic systems is a high priority. nih.gov Key strategies being explored include:

Polymer Support: Covalent or non-covalent attachment of the diol catalyst to solid supports like resins. nih.govrsc.org This facilitates easy separation of the catalyst from the reaction mixture, simplifying purification and allowing for catalyst recycling. nih.gov

Magnetic Nanoparticles: Anchoring the chiral diol onto magnetic nanoparticles offers a straightforward method for catalyst recovery using an external magnetic field.

Metal-Organic Frameworks (MOFs): Incorporating the diol ligand into the structure of MOFs can create highly ordered, porous, and stable heterogeneous catalysts with potential for size- and shape-selective catalysis.

A major challenge in this area is to ensure that the immobilization process does not compromise the catalyst's activity or enantioselectivity. nih.gov Research into "chirality-driven self-assembly" for immobilizing catalysts is one innovative approach that allows for the regeneration of the catalyst under mild conditions. nih.govrsc.org

| Immobilization Method | Support Material | Key Advantages | Potential Challenges |

|---|---|---|---|

| Covalent Linkage | Polymer Resins (e.g., Wang resin) | High stability, minimal leaching. | May require multi-step synthesis; potential for reduced catalyst activity. |

| Non-Covalent Interaction | Dendrimers, Polymeric Supports | Milder immobilization conditions, fewer synthetic steps. nih.gov | Risk of catalyst leaching over multiple cycles. |

| Chirality-Driven Self-Assembly | Functionalized Resins | Facile, in-situ catalyst exchange and renewal. rsc.org | Requires specific complementary chiral interactions. |

| Magnetic Nanoparticle Support | Fe3O4 Nanoparticles | Simple and efficient magnetic separation. | Potential for nanoparticle aggregation; stability over time. |

Integration with Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and straightforward scalability. rsc.orgscielo.br Integrating chiral catalysts based on this compound with flow systems is a major step towards industrial application. rsc.org This involves:

Packed-Bed Reactors: Utilizing immobilized versions of the chiral diol catalyst in packed-bed reactors where reactants flow through, allowing for continuous production. scielo.br

Homogeneous Flow Catalysis: Using the soluble catalyst in a flow system, often coupled with in-line separation techniques like membrane filtration or liquid-liquid extraction to isolate the product and recycle the catalyst.

Telescoped Reactions: Designing multi-step syntheses where the effluent from one flow reactor containing the product of a chiral diol-catalyzed step is directly fed into the next reactor for a subsequent transformation, minimizing purification steps. nih.govresearchgate.net

The combination of flow chemistry with immobilized catalysts represents a powerful synergy for creating highly efficient and automated synthesis platforms. rsc.orgrsc.org

Application in Cascade and Multicomponent Asymmetric Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer high levels of efficiency and atom economy. nih.gov Chiral diols like this compound are ideal candidates for orchestrating complex asymmetric cascade sequences. Future research will focus on:

Multicomponent Reactions: Designing reactions like the Petasis or Mannich reactions where the chiral diol-boronate complex can control the stereochemistry of products formed from three or more starting materials. nih.gov

Sequential Catalysis: Developing one-pot processes where the chiral diol catalyst is compatible with other catalysts (e.g., a metal catalyst and an organocatalyst) to perform sequential transformations.

Biocatalytic Cascades: Combining the chemo-catalytic prowess of the chiral diol with the high selectivity of enzymes in cascade reactions, such as coupling an alcohol dehydrogenase with a diol-catalyzed C-C bond formation. rsc.org

A single chiral Lewis acid catalyst can be used to drive multistep cascade processes, such as the dimerization of β,γ-unsaturated α-keto esters to form complex macrocyclic dilactones with excellent stereoselectivity. nih.gov

Advanced Characterization Techniques for In Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. eolss.net The application of advanced, time-resolved spectroscopic techniques allows researchers to observe the catalyst in action (in situ or operando conditions). eolss.netosti.gov Emerging research avenues include:

In Situ Spectroscopy: Utilizing techniques like High-Resolution NMR, Infrared (IR), and Raman spectroscopy to monitor the formation of catalytic species, substrate-catalyst complexes, and transient intermediates under actual reaction conditions. eolss.netosti.gov

X-ray Absorption Spectroscopy (XAS): When the diol is used as a ligand for a metal, XAS can provide detailed information about the metal's oxidation state and coordination environment throughout the catalytic cycle. mdpi.come-bookshelf.de

Computational Modeling: Combining experimental data with high-level Density Functional Theory (DFT) calculations to model transition states, elucidate reaction pathways, and predict the origins of enantioselectivity. eolss.net

These techniques provide unprecedented insight into the catalyst's dynamic behavior, helping to resolve long-standing mechanistic questions and guide future catalyst development. osti.gov

Green Chemistry Approaches in the Synthesis and Application of Chiral Naphthyl Ethanediols

The principles of green chemistry are increasingly influencing the synthesis and use of chemical compounds. rasayanjournal.co.innih.gov For this compound, this involves developing more sustainable practices from its creation to its application. mdpi.com Key areas of focus are:

Greener Synthesis Routes: Exploring synthetic pathways that avoid hazardous reagents and solvents, utilize renewable starting materials, and maximize atom economy. This includes employing energy-efficient methods like microwave-assisted synthesis. nih.govmdpi.com

Use of Benign Solvents: Shifting from traditional chlorinated or aromatic solvents to greener alternatives such as water, ethanol, ionic liquids, or supercritical fluids for catalytic reactions.

Catalyst Loading Reduction: Developing more active catalytic systems based on the naphthyl ethanediol scaffold that can operate at very low catalyst loadings, thereby reducing cost and downstream waste.

Q & A

What are the optimal synthetic routes for preparing enantiopure (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol, and how can stereochemical purity be ensured during synthesis?

Answer:

Enantiopure synthesis typically employs asymmetric catalysis or enzymatic resolution. For example, cobalt complexes with 1,2-ethanediol ligands can be synthesized under nitrogen to prevent oxidation, using CoSO₄·7H₂O as a metal source . Stereochemical purity is ensured via chiral HPLC or polarimetry, with rigorous exclusion of moisture and oxygen to prevent racemization. Enzymatic methods, such as enantioselective oxidation with alcohol dehydrogenases, can resolve racemic mixtures by selectively converting one enantiomer, leaving the desired (S,S)-form .

How does the molecular structure of this compound influence its solubility in polar versus non-polar solvents?

Answer:

The naphthyl groups impart significant hydrophobicity, limiting solubility in polar solvents like water. However, the ethanediol backbone retains weak polarity, enabling partial solubility in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Experimental validation involves measuring partition coefficients (log P) via shake-flask methods or computational models like COSMO-RS. Infrared (IR) spectroscopy can confirm hydrogen-bonding interactions in polar solvents, as seen in similar diol systems .

What advanced spectroscopic techniques confirm the stereochemistry and purity of this compound?

Answer:

- Electronic Circular Dichroism (ECD): Correlates Cotton effects with absolute configuration.

- X-ray Crystallography: Resolves spatial arrangement of naphthyl and hydroxyl groups.

- ¹H/¹³C NMR with Chiral Shift Reagents: Differentiates enantiomers via diastereomeric complex formation.

Discrepancies in data (e.g., conflicting NOE signals) are resolved by cross-validating with computational models (DFT or MD simulations) .

How does this compound interact with viral proteins like SARS-CoV-2 spike glycoprotein in computational studies?

Answer:

Molecular docking (e.g., AutoDock Vina) predicts binding affinities by analyzing hydrogen bonds and hydrophobic interactions with key residues (e.g., ASN-501 or TYR-505). LigPlot+ visualizes interaction networks, while MD simulations (AMBER or GROMACS) assess stability over time. Experimental validation involves surface plasmon resonance (SPR) to measure binding kinetics .

What are the thermal decomposition mechanisms of this compound under controlled conditions?

Answer:

Thermogravimetric analysis (TGA) in nitrogen reveals three decomposition steps:

Loss of adsorbed moisture (<150°C).

Sequential cleavage of hydroxyl groups (150–300°C).

Exothermic degradation of naphthyl rings (>300°C).

In air, oxidative decomposition generates CO₂ and aromatic byproducts, detectable via GC-MS. Storage protocols recommend inert atmospheres and temperatures below 25°C .

How is enantiomeric excess (ee) quantified for this compound?

Answer:

- Chiral HPLC: Uses columns like Chiralpak IA/IB with hexane:isopropanol eluents. Retention times differentiate enantiomers; ee is calculated from peak area ratios.

- Enzymatic Assays: Alcohol oxidases selectively oxidize the undesired (R,R)-form, leaving the (S,S)-enantiomer. Common errors include incomplete enzymatic activity or column degradation, mitigated by calibrating with reference standards .

What strategies mitigate crystallization challenges during purification?

Answer:

- Seeding: Introduce purified crystals to supersaturated solutions.

- Solvent Mixtures: Use DCM:methanol (9:1) to reduce viscosity.

- Slow Cooling: Gradual temperature reduction (-1°C/min) promotes uniform crystal growth. Scaling up requires adjusting stirring rates (200–400 rpm) to prevent agglomeration .

How do naphthyl substituents affect the electronic circular dichroism (ECD) spectrum?

Answer:

The naphthyl chromophores induce intense Cotton effects at 220–250 nm (π→π* transitions). Computational models (TD-DFT) simulate these transitions, aligning with experimental ECD by optimizing dihedral angles between naphthyl and ethanediol planes. Discrepancies arise from solvent effects, requiring corrections using polarizable continuum models (PCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.